3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound with the molecular formula C18H21N3O4 and a molecular weight of 343.38 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid involves multiple steps The pyrazole ring is then synthesized and attached to the piperidine ringSpecific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. standard organic synthesis techniques, including batch and continuous flow processes, can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate signaling pathways and biochemical reactions .
Properties
Molecular Formula |
C18H21N3O4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-methyl-5-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H21N3O4/c1-20-16(17(22)23)11-15(19-20)14-7-9-21(10-8-14)18(24)25-12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,22,23) |
InChI Key |
RYHFWBSBSVSCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.